4,5-Dibromo-2-phenylpyridazin-3(2H)-one
Overview
Description
4,5-Dibromo-2-phenylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a phenyl group in the structure may impart unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. A common synthetic route might include:
- Starting with 2-phenylpyridazin-3(2H)-one.
- Bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.
- The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The phenyl group or the pyridazine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Debrominated pyridazinone derivatives.
Oxidation: Oxidized derivatives of the phenyl group or the pyridazine ring.
Scientific Research Applications
4,5-Dibromo-2-phenylpyridazin-3(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and phenyl group could play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridazin-3(2H)-one: Lacks bromine atoms, potentially less reactive.
4,5-Dichloro-2-phenylpyridazin-3(2H)-one: Chlorine atoms instead of bromine, different reactivity and properties.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Methyl group instead of phenyl, different steric and electronic effects.
Uniqueness
4,5-Dibromo-2-phenylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and a phenyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
4,5-dibromo-2-phenylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJXEMRMTOSSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162299 | |
Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-08-9 | |
Record name | 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14305-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-2-phenyl-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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